1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
CAS No.: 175137-17-4
Cat. No.: VC20891742
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175137-17-4 |
|---|---|
| Molecular Formula | C13H13ClN2O2 |
| Molecular Weight | 264.71 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H13ClN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18) |
| Standard InChI Key | RTLVBOYPVGHHGC-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O |
| Canonical SMILES | CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Physical Properties
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a pyrazole core substituted with a 4-chlorophenyl group at position 1, a propyl chain at position 5, and a carboxylic acid moiety at position 4. This specific molecular arrangement contributes to its distinct physical and chemical properties, making it potentially valuable for various applications in chemical and pharmaceutical research.
Basic Identification Parameters
The compound is uniquely identified by several standardized parameters that allow for its unambiguous recognition in chemical databases and literature. The established identification markers include registry numbers, structural formulas, and nomenclature designations that conform to international chemical naming conventions.
| Parameter | Value |
|---|---|
| Chemical Abstracts Service (CAS) Number | 175137-17-4 |
| Molecular Formula | C13H13ClN2O2 |
| Molecular Weight | 264.71 g/mol |
| MDL Number | MFCD00068141 |
| Melting Point | 116-121 °C |
| Storage Temperature | Ambient |
| Hazard Classification | GHS07 |
These parameters provide essential information for researchers and industry professionals to properly handle, store, and utilize this compound in various applications . The CAS registry number serves as a unique identifier that facilitates literature searches and regulatory compliance, while the molecular formula and weight are critical for analytical procedures and reaction stoichiometry calculations.
Structural Characteristics
The structural features of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid are particularly noteworthy for understanding its chemical behavior and potential biological interactions. The compound contains a pyrazole heterocyclic core, which is a five-membered ring containing two adjacent nitrogen atoms. This structural element is known to confer important pharmacological properties in many bioactive compounds.
The 4-chlorophenyl substituent at position 1 of the pyrazole ring likely influences the compound's lipophilicity and electronic properties, potentially affecting its membrane permeability in biological systems. The propyl chain at position 5 provides additional lipophilic character, while the carboxylic acid moiety at position 4 introduces acidic properties and hydrogen-bonding capabilities that can be crucial for interactions with biological targets.
| Quantity | Price (€) |
|---|---|
| 1g | 95.00 |
| 10g | 416.00 |
This pricing information indicates a significant volume discount when purchasing larger quantities, which is typical for specialty chemicals . The relatively high cost per gram suggests that this compound is produced in limited quantities, likely due to specialized synthetic requirements or limited demand compared to bulk chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume